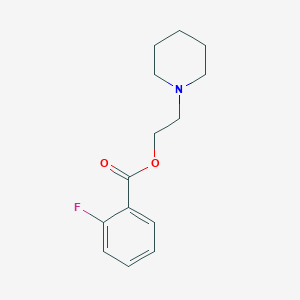![molecular formula C21H23N3O3S B257393 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B257393.png)
4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is a compound that has gained significant attention in the field of scientific research. It is a small molecule that has been studied for its potential use in various applications, including drug discovery and development.
Mécanisme D'action
The mechanism of action of 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is not fully understood. However, studies have shown that the compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death. It has also been shown to inhibit the growth of fungal and bacterial cells by disrupting their cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide have been studied extensively. The compound has been shown to exhibit cytotoxic effects on cancer cells, which makes it a potential candidate for cancer treatment. It has also been shown to have antifungal and antibacterial activities, which makes it a potential candidate for the treatment of fungal and bacterial infections.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide in lab experiments include its small size, which makes it easy to handle and manipulate. It is also relatively stable, which makes it suitable for long-term storage. However, the compound has some limitations, including its low solubility in water, which makes it difficult to administer in vivo. It also has limited bioavailability, which makes it difficult to achieve therapeutic concentrations in vivo.
Orientations Futures
There are many future directions for the study of 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide. One potential direction is the development of more efficient synthesis methods that can produce the compound in larger quantities. Another potential direction is the study of the compound's pharmacokinetics and pharmacodynamics in vivo. This could help to determine the optimal dosage and administration route for the compound. Additionally, the compound could be studied for its potential use in combination therapy with other drugs to enhance its therapeutic efficacy. Finally, the compound could be studied for its potential use in the treatment of other diseases, such as viral infections and autoimmune disorders.
Méthodes De Synthèse
The synthesis method of 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide involves the reaction of 3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-amine with 4-tert-butylbenzoyl chloride in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using various techniques, including column chromatography.
Applications De Recherche Scientifique
The scientific research application of 4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide is vast. It has been studied for its potential use in various applications, including drug discovery and development. The compound has been shown to exhibit anticancer, antifungal, and antibacterial activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
|---|---|
Formule moléculaire |
C21H23N3O3S |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
4-tert-butyl-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide |
InChI |
InChI=1S/C21H23N3O3S/c1-21(2,3)15-9-6-13(7-10-15)19(25)23-20-22-18(24-28-20)14-8-11-16(26-4)17(12-14)27-5/h6-12H,1-5H3,(H,22,23,24,25) |
Clé InChI |
YEWDPMUXWJIYLK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=NS2)C3=CC(=C(C=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(dimethylamino)ethyl]-4-fluorobenzamide](/img/structure/B257310.png)






![N-[2-(1H-indol-3-yl)ethyl]-1-adamantanecarboxamide](/img/structure/B257327.png)
![4-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]morpholine](/img/structure/B257333.png)




